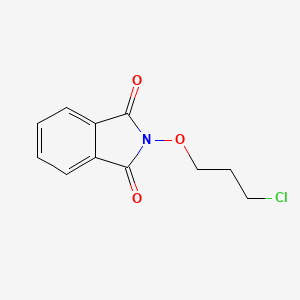

2-(3-Chloropropoxy)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

92635-22-8 |

|---|---|

Molecular Formula |

C11H10ClNO3 |

Molecular Weight |

239.65 g/mol |

IUPAC Name |

2-(3-chloropropoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C11H10ClNO3/c12-6-3-7-16-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 |

InChI Key |

MPNISWZNSIYENI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Chloropropoxy Isoindoline 1,3 Dione

Classical and Established Protocols for N-Substitution of Isoindoline-1,3-dione

Traditional methods for the synthesis of N-substituted isoindoline-1,3-diones, including the target compound, have long been the cornerstone of organic synthesis in this area. These protocols are well-documented and rely on fundamental organic reactions.

Condensation Reactions with Phthalic Anhydride (B1165640) and Hydroxyamine Precursors

One of the most fundamental and widely employed methods for the synthesis of N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine or a derivative thereof. In the context of 2-(3-chloropropoxy)isoindoline-1,3-dione, this would involve the reaction of phthalic anhydride with O-(3-chloropropyl)hydroxylamine or its corresponding hydrochloride salt.

The reaction mechanism proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the phthalic anhydride. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable five-membered imide ring. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and often requires heating to drive the dehydration step to completion. researchgate.netresearchgate.net The use of a dehydrating agent can also facilitate the reaction.

| Reactants | Reagents/Solvents | Conditions | Product | Yield |

| Phthalic Anhydride, O-(3-chloropropyl)hydroxylamine | Glacial Acetic Acid | Reflux | This compound | Moderate to High |

| Phthalic Anhydride, Primary Amines | Toluene, Et3N | Reflux | N-substituted phthalimides | 21-80% |

This table presents a generalized representation of the condensation reaction for the synthesis of N-substituted phthalimides.

N-Alkylation Approaches Utilizing Halogenated Alkylating Agents

An alternative and equally prevalent classical approach is the N-alkylation of a pre-formed phthalimide (B116566) or a related precursor, such as N-hydroxyphthalimide. For the synthesis of this compound, this method would typically involve the reaction of the potassium salt of N-hydroxyphthalimide (potassium phthalimide) with a suitable alkylating agent like 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane.

This reaction follows a Williamson ether synthesis-type mechanism, where the phthalimide anion acts as a nucleophile, displacing a halide from the alkylating agent in an SN2 reaction. byjus.comwikipedia.orgmasterorganicchemistry.com The choice of a dihalogenated propane (B168953) derivative allows for the selective introduction of the 3-chloropropyl group, with the other halogen serving as the leaving group. The reaction is often carried out in a polar aprotic solvent, such as acetone (B3395972) or DMF, to facilitate the nucleophilic substitution. researchgate.net

A closely related synthesis of 2-(3-bromopropyl)isoindoline-1,3-dione has been reported, where potassium phthalimide was reacted with an excess of 1,3-dibromopropane (B121459) in refluxing acetone. This reaction yielded the desired product in a 63.4% yield after recrystallization. researchgate.netnih.gov A similar approach using 1-bromo-3-chloropropane would be expected to yield this compound.

| Phthalimide Derivative | Alkylating Agent | Base/Solvent | Conditions | Product | Yield | Reference |

| Potassium Phthalimide | 1,3-Dibromopropane | Acetone | Reflux, 12h | 2-(3-Bromopropyl)isoindoline-1,3-dione | 63.4% | researchgate.netnih.gov |

This table details the synthesis of a bromo-analogue, which is a strong predictor for the synthesis of the chloro-compound.

Modern Catalytic and Green Chemistry Approaches in Phthalimide Synthesis

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and atom-economical synthetic methods. This has led to the emergence of modern catalytic and green chemistry approaches for the synthesis of phthalimides.

Metal-Catalyzed Coupling and Cyclization Strategies

Various transition metals, such as palladium and copper, have been successfully employed to catalyze the synthesis of N-substituted phthalimides. nih.gov Palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines offers a one-step approach to this class of compounds. nih.gov This method demonstrates good functional group tolerance. nih.gov

Copper-catalyzed reactions have also been explored for the construction of the phthalimide framework. These methods often involve the coupling of various starting materials under milder conditions than traditional methods. While specific examples for the direct synthesis of this compound using these methods are not prevalent in the literature, the general applicability of these catalytic systems suggests their potential for this transformation.

Metal-Free and Organocatalytic Systems for Phthalimide Formation

The development of metal-free and organocatalytic systems for phthalimide synthesis aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. These methods often utilize small organic molecules as catalysts to promote the desired transformation. While the broader research in this area is expanding, specific applications to the synthesis of this compound have yet to be extensively reported.

One-Pot Reaction Protocols for Streamlined Synthesis

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.net Several one-pot methodologies have been developed for the synthesis of substituted phthalimides. researchgate.net These often involve multicomponent reactions where the phthalimide core and the N-substituent are assembled in a single synthetic operation. The application of such a streamlined approach could potentially be adapted for the efficient synthesis of this compound, although specific literature examples are scarce.

Preparative Strategies for Key Intermediates and Functional Group Precursors

The efficient construction of this compound hinges on the availability of two primary components: a reactive three-carbon chain bearing a chloro substituent and a readily accessible phthalimide moiety. The following sections detail the synthetic approaches to these crucial precursors.

A key synthon for introducing the 3-chloropropoxy group is 1-bromo-3-chloropropane. This dihalogenated alkane offers differential reactivity, with the bromine atom being a better leaving group than chlorine in nucleophilic substitution reactions, such as the Gabriel synthesis.

One common method for the preparation of 1-bromo-3-chloropropane involves the anti-Markovnikov hydrobromination of allyl chloride. nih.govnih.gov This reaction is typically carried out by treating allyl chloride with hydrogen bromide (HBr) in the presence of a free-radical initiator or under conditions that favor free-radical addition. For instance, heating allyl chloride with a 70% aqueous solution of hydrobromic acid in a pressure vessel yields 1-bromo-3-chloropropane. acgpubs.org Anhydrous HBr can also be used, often in the presence of an "antimarking agent" to ensure the desired regioselectivity. researchgate.net

The reaction conditions for the synthesis of 1-bromo-3-chloropropane can be summarized as follows:

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Allyl chloride | 70% Hydrobromic acid | 1-Bromo-3-chloropropane | Not specified | acgpubs.org |

| Allyl chloride | Anhydrous Hydrogen Bromide, antimarking agent, -10 to +50 °C | 1-Bromo-3-chloropropane | Not specified | researchgate.net |

Another potential, though less common, route to 1-bromo-3-chloropropane is the reaction of ethylene (B1197577) with methylene (B1212753) chlorobromide. nih.gov Other 1,3-dihalopropanes, such as 1,3-dibromopropane, can be synthesized from trimethylene glycol by reaction with hydrobromic acid and sulfuric acid, or with phosphorus tribromide. researchgate.net While not the direct precursor, the synthesis of these related compounds highlights the general strategies for preparing 1,3-disubstituted propanes that can serve as synthons.

Phthalimide and its corresponding potassium salt are the foundational building blocks for the isoindoline-1,3-dione portion of the target molecule. The preparation of phthalimide is well-established and is typically achieved through the reaction of phthalic anhydride with a source of ammonia (B1221849).

A common laboratory and industrial method involves heating phthalic anhydride with aqueous ammonia or ammonium (B1175870) carbonate. byjus.com This reaction proceeds through the initial formation of the ammonium salt of phthalamic acid, which upon dehydration, cyclizes to form phthalimide. Yields for this process are generally high, often in the range of 95-97%. byjus.com

The subsequent step to prepare the nucleophilic phthalimide anion, necessary for the Gabriel synthesis, involves the treatment of phthalimide with a strong base. Potassium hydroxide (B78521) is commonly used to deprotonate the acidic N-H proton of phthalimide, resulting in the formation of potassium phthalimide. iu.edu This reaction is typically carried out in a hot ethanolic solution, from which the potassium phthalimide precipitates as a solid. iu.edu

The key reactions for the preparation of phthalimide building blocks are outlined below:

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Phthalic anhydride, Aqueous Ammonia | Heating | Phthalimide | 95-97% | byjus.com |

| Phthalimide, Potassium Hydroxide | Hot Ethanol (B145695) | Potassium Phthalimide | High | iu.edu |

With the synthesis of both the chloropropoxy chain synthon and the phthalimide building block established, the final construction of this compound can be achieved. The most direct approach is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with 1-bromo-3-chloropropane. byjus.comorganic-chemistry.org In this SN2 reaction, the phthalimide anion acts as a nucleophile, displacing the more reactive bromide from 1-bromo-3-chloropropane to form the target molecule. A similar reaction using 1,3-dibromopropane has been reported to proceed in refluxing acetone, yielding 2-(3-bromopropyl)isoindoline-1,3-dione in 63.4% yield. nih.gov By analogy, the reaction with 1-bromo-3-chloropropane is expected to proceed under similar conditions to afford this compound.

Reactivity and Mechanistic Investigations of 2 3 Chloropropoxy Isoindoline 1,3 Dione

Transformations Involving the Terminal Halogen Functionality

The presence of a primary alkyl chloride in the 3-propoxy chain offers a reactive site for a variety of chemical transformations, most notably nucleophilic substitution and potentially radical-mediated reactions.

Nucleophilic Substitution Reactions at the Chloropropoxy Moiety

The carbon atom bearing the chlorine in the chloropropoxy group is electrophilic and, therefore, susceptible to attack by nucleophiles. This allows for the displacement of the chloride ion, a good leaving group, to form a variety of new derivatives. This type of reaction is fundamental in synthetic organic chemistry for the construction of more complex molecules.

The general mechanism for these reactions is the SN2 (bimolecular nucleophilic substitution) pathway, which involves a backside attack of the nucleophile on the carbon-chlorine bond. This process leads to the formation of a new bond between the nucleophile and the carbon atom, with simultaneous cleavage of the carbon-chlorine bond.

A range of nucleophiles can be employed in these reactions, leading to a diverse set of products. For instance, reaction with sodium azide (B81097) would yield 2-(3-azidopropoxy)isoindoline-1,3-dione, a precursor for amines or triazoles. Similarly, alkoxides, thiolates, and cyanides can be used to introduce new functional groups. The efficiency of these substitutions is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

Table 1: Examples of Nucleophilic Substitution Products from 2-(3-Chloropropoxy)isoindoline-1,3-dione

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 2-(3-Azidopropoxy)isoindoline-1,3-dione |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-(3-Hydroxypropoxy)isoindoline-1,3-dione |

| Cyanide | Sodium Cyanide (NaCN) | 2-(3-Cyanopropoxy)isoindoline-1,3-dione |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(3-(Phenylthio)propoxy)isoindoline-1,3-dione |

| Iodide | Sodium Iodide (NaI) | 2-(3-Iodopropoxy)isoindoline-1,3-dione |

Radical-Mediated Reactions at the Halogenated Alkyl Chain

While less common than nucleophilic substitution for primary alkyl chlorides, radical-mediated reactions at the halogenated alkyl chain are also conceivable. These reactions would typically involve the homolytic cleavage of the carbon-chlorine bond, which can be initiated by radical initiators or photochemically. The resulting alkyl radical can then participate in various propagation steps, such as addition to unsaturated systems or hydrogen atom abstraction.

Reactivity Derived from the N-Alkoxyphthalimide Moiety

The N-alkoxyphthalimide group is a key feature of the molecule, serving as a precursor for the generation of highly reactive alkoxy radicals. researchgate.netresearchgate.net This reactivity is central to many of the transformations involving this class of compounds.

Generation and Behavior of Alkoxy Radicals

The N-O bond in N-alkoxyphthalimides is relatively weak and can be cleaved under various conditions to generate an alkoxy radical. researchgate.net Common methods for this cleavage include photoredox catalysis or the use of radical initiators like tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN). researchgate.net Single-electron reduction of the N-alkoxyphthalimide can also induce N-O bond cleavage. researchgate.net

Once generated, the propoxy radical attached to the isoindoline-1,3-dione core is highly reactive. Alkoxy radicals are known to undergo several characteristic reactions, including β-fragmentation and hydrogen atom abstraction. mdpi.com The specific pathway taken depends on the structure of the radical and the reaction conditions.

Hydrogen Atom Transfer (HAT) Processes in N-Alkoxyphthalimides

A significant reaction pathway for alkoxy radicals generated from N-alkoxyphthalimides is intramolecular hydrogen atom transfer (HAT). mdpi.com In this process, the alkoxy radical abstracts a hydrogen atom from another part of the molecule, typically through a five- or six-membered ring transition state. This results in the formation of a more stable carbon-centered radical. mdpi.com

For the alkoxy radical derived from this compound, a 1,5-HAT is a plausible pathway, where a hydrogen atom is abstracted from the carbon atom adjacent to the chlorine. This would generate a carbon-centered radical at the terminal end of the alkyl chain. The propensity for this HAT process is influenced by the strength of the C-H bond being broken and the stereoelectronic factors of the transition state.

Intramolecular Cyclization Pathways and Ring Closure Reactions

The dual functionality of this compound, with a reactive halogen at one end and a radical-generating moiety at the other, makes it a candidate for intramolecular cyclization reactions. These reactions can proceed through either radical or ionic pathways, leading to the formation of new heterocyclic ring systems.

In a radical pathway, the generation of an alkoxy radical could be followed by a 1,5-HAT to produce a carbon-centered radical. This carbon radical could then, in principle, attack the aromatic ring of the phthalimide (B116566) group, although this is generally a difficult process. Alternatively, if the chlorine atom were to be replaced by a suitable functional group, such as an alkene, intramolecular radical cyclization onto this group would be a more favorable process.

An ionic intramolecular cyclization could occur via nucleophilic attack. For example, if the phthalimide ring were to be opened under certain conditions to reveal a nucleophilic group, this group could then displace the terminal chlorine to form a new ring. However, the stability of the phthalimide group makes such reactions less common under standard conditions. More likely is the initial substitution of the chlorine by a nucleophile, which then participates in a cyclization reaction.

Stability and Degradation Pathways Relevant to Synthetic Applications

The stability of this compound is a critical consideration in its synthetic applications, as the molecule possesses two primary reactive sites: the phthalimide ring and the terminal alkyl chloride. The integrity of the compound under various reaction conditions dictates its efficacy as a reagent and the potential for the formation of unwanted byproducts.

The isoindoline-1,3-dione (phthalimide) core is generally stable under neutral and acidic conditions. However, it is susceptible to degradation under basic conditions. The primary degradation pathway for the phthalimide ring is hydrolysis, which can be catalyzed by both acid and base, though it is significantly more rapid in the presence of a base.

Base-Catalyzed Hydrolysis:

Under basic conditions, the carbonyl carbons of the phthalimide ring are susceptible to nucleophilic attack by hydroxide ions. This leads to the opening of the imide ring to form a phthalamic acid salt. The general mechanism involves the initial attack of a hydroxide ion on one of the carbonyl groups, forming a tetrahedral intermediate. This intermediate then undergoes ring-opening to yield the more stable carboxylate and amide functionalities of the phthalamate.

Interactive Data Table: General Conditions for Phthalimide Ring Opening

| Condition | Reagent | Potential Products | Notes |

| Basic Hydrolysis | Aqueous NaOH or KOH | Phthalamic acid salt | Ring opening is generally rapid. |

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ | Phthalic acid and the corresponding amine | Requires harsher conditions than basic hydrolysis. |

| Aminolysis | Primary or secondary amines | N-substituted phthalamides | The phthalimide acts as a protecting group for the amine. |

| Hydrazinolysis | Hydrazine (NH₂NH₂) | Phthalhydrazide and the corresponding amine | A common method for deprotection in Gabriel synthesis. |

Stability of the Chloropropoxy Side Chain:

The 3-chloropropoxy side chain introduces another reactive site. The terminal chlorine atom is a leaving group and can participate in nucleophilic substitution reactions. The stability of this group is dependent on the reaction conditions, particularly the presence of nucleophiles.

In the context of synthetic applications where this compound is used as an alkylating agent, the desired reaction is the displacement of the chloride by a nucleophile. However, under certain conditions, side reactions can occur. For instance, in the presence of strong bases, elimination reactions (E2) could potentially compete with substitution (S(_N)2), leading to the formation of an alkene, although for a primary alkyl chloride, substitution is generally favored.

Intramolecular reactions are also a possibility. For example, under certain conditions, the nitrogen of the phthalimide could potentially act as an intramolecular nucleophile, though this is generally not a significant degradation pathway under typical synthetic conditions.

Thermal Stability:

While specific studies on the thermal degradation of this compound are not extensively documented, N-substituted phthalimides are generally considered to be thermally robust. mdpi.com Significant degradation would typically require high temperatures, often well above those used in standard synthetic procedures. nih.govnist.gov Thermal degradation, when it does occur, may involve decomposition of the alkyl chain and the phthalimide ring. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Specific quantum chemical calculations for this compound are not found in the available literature. Studies on analogous isoindoline-1,3-dione derivatives have utilized these methods to elucidate their molecular properties. acgpubs.orgnih.gov

Density Functional Theory (DFT) Studies of Ground State Properties

No specific DFT studies detailing the ground state properties, such as optimized molecular geometry (bond lengths and angles), vibrational frequencies, or thermodynamic parameters for this compound, have been reported in the searched literature. DFT calculations, often using the B3LYP functional, are a common approach for investigating the structural and electronic properties of related organic compounds. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically published for this compound. This type of analysis is crucial for understanding a molecule's kinetic stability and reactivity, as the HOMO-LUMO energy gap is a key indicator. researchgate.netresearchgate.net For related compounds, a smaller energy gap suggests higher reactivity and greater ease of electron transfer. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

There are no available NBO analysis results for this compound in the scientific literature. NBO analysis is a powerful tool for understanding hyperconjugative interactions, intramolecular charge transfer, and the delocalization of electron density within a molecule, providing insight into its bonding and stability. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map for this compound is not available in published research. MEP maps are valuable for visualizing the charge distribution and predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov In studies of similar isoindoline-1,3-diones, MEP maps typically show negative potential (nucleophilic regions) around the carbonyl oxygen atoms and positive potential (electrophilic regions) elsewhere. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (if applicable)

No crystallographic data or analysis of crystal packing for this compound was found. If such data were available, it would provide insights into the intermolecular forces, such as hydrogen bonds or π-π stacking, that govern the solid-state structure of the compound. nih.govresearchgate.net

Reduced Density Gradient (RDG) Analysis of Non-Covalent Interactions

There are no specific published studies that employ Reduced Density Gradient (RDG) analysis to investigate the non-covalent interactions within this compound. RDG analysis is a computational method used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, in molecular systems. This analysis generates scatter plots and 3D representations that characterize the nature and strength of these interactions. Without such a study, a detailed, quantitative understanding of the non-covalent interactions governing the structure and properties of this specific molecule remains unavailable.

Reaction Mechanism Studies through Computational Modeling

Computational modeling studies detailing the reaction mechanism for the synthesis of this compound are not present in the available scientific literature. Such studies typically use quantum chemical methods, like Density Functional Theory (DFT), to map the potential energy surface of a reaction, identify transition states, and calculate activation energies. This provides a deep understanding of the reaction pathways and kinetics. While the synthesis of N-substituted isoindoline-1,3-diones is well-established, detailed computational investigations into the mechanistic aspects of the formation of the 2-(3-Chloropropoxy) derivative specifically have not been a subject of published research.

Physicochemical Properties

The physical properties of 2-(3-Chloropropoxy)isoindoline-1,3-dione are important for its handling, storage, and use in chemical reactions.

Interactive Data Table:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C11H10ClNO3 | chemenu.com |

| Molecular Weight | 239.66 g/mol | chemenu.com |

| Melting Point | Data not consistently available in cited literature. Typically a solid at room temperature. | |

| Solubility Profile | Generally soluble in polar aprotic solvents such as acetonitrile, DMF, and dichloromethane. Limited solubility in water. | |

| Physical Appearance | Typically a white to off-white crystalline solid. |

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Utilization for the Introduction of Functionalized Alkyl Chains into Molecular Architectures

The primary utility of 2-(3-Chloropropoxy)isoindoline-1,3-dione lies in its capacity as an alkylating agent. The 3-chloropropoxy chain can be readily attached to various nucleophilic substrates, effectively introducing a protected aminooxy-propyl linker into a target molecule. The terminal chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions.

The chloropropoxy linker is a key feature that enables the synthesis of a diverse library of N-substituted isoindoline-1,3-dione derivatives. The terminal chloride is susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups at the end of the propoxy chain. This strategy is widely employed to synthesize molecules with potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.net For instance, reacting this compound with different amines, phenols, or thiols leads to a collection of derivatives where the phthalimide (B116566) core is tethered to diverse moieties through the stable propoxy ether linkage. This diversification is crucial in structure-activity relationship (SAR) studies for drug discovery. nih.gov

The following table illustrates the diversification potential by showing the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

| Amine | 1-Phenylpiperazine | Tertiary Amine/Piperazine | Arylpiperazine derivatives |

| Phenol | 4-Methoxyphenol | Aryl Ether | Aryl ether derivatives |

| Thiol | Thiophenol | Thioether | Thioether derivatives |

| Carboxylate | Sodium Acetate | Ester | Ester-linked derivatives |

| Azide (B81097) | Sodium Azide | Azide | Azidoalkyl derivatives |

This table is illustrative of common synthetic transformations.

The chlorine atom of the chloropropoxy group can be readily substituted by other heteroatoms through nucleophilic halogen displacement reactions, which are fundamental transformations in organic synthesis. savemyexams.comsavemyexams.com A more reactive halogen can displace a less reactive one from a compound. issr.edu.kh This allows for fine-tuning the reactivity of the alkyl chain or for introducing specific heteroatoms required for subsequent synthetic steps or for biological activity.

A classic example is the Finkelstein reaction, where the chloride is displaced by iodide using an alkali metal iodide like sodium iodide in acetone (B3395972). The resulting 2-(3-iodopropoxy)isoindoline-1,3-dione is significantly more reactive towards nucleophiles than its chloro- or bromo-analogues, making it a preferred intermediate in many syntheses. researchgate.net Similarly, displacement with fluoride, bromide, or various oxygen-, sulfur-, and nitrogen-based nucleophiles can be achieved, highlighting the compound's role as a versatile precursor.

| Reagent | Reaction Type | Product | Significance |

| NaI in Acetone | Finkelstein Reaction | 2-(3-Iodopropoxy)isoindoline-1,3-dione | Increased reactivity for subsequent S N 2 reactions |

| KBr in Acetone | Halogen Exchange | 2-(3-Bromopropoxy)isoindoline-1,3-dione | Alternative reactive intermediate |

| NaSH | Nucleophilic Substitution | 2-(3-Mercaptopropoxy)isoindoline-1,3-dione | Introduction of a thiol group for further functionalization |

| NaN 3 | Nucleophilic Substitution | 2-(3-Azidopropoxy)isoindoline-1,3-dione | Precursor for triazoles (via click chemistry) or amines (via reduction) |

This interactive table summarizes key halogen displacement and heteroatom introduction reactions.

Building Block for Complex Heterocyclic Systems and Polyfunctional Molecules

Beyond simple alkylation, this compound serves as a foundational building block for synthesizing more elaborate molecular structures, including complex heterocyclic and polyfunctional systems.

The bifunctional nature of this compound allows for its use in intramolecular cyclization strategies to construct fused-ring systems. After an initial reaction to modify the terminal chlorine, the newly introduced functional group can react with the phthalimide ring or an adjacent substituent. For example, the phthalimide carbonyl groups can participate in intramolecular reactions under specific conditions. More commonly, the isoindoline-1,3-dione is attached to another aromatic system, and the chloropropoxy chain is used to create a new fused ring by cyclizing onto that system, forming complex polycyclic structures that are prevalent in pharmacologically active compounds.

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity efficiently. pnu.ac.irresearchgate.net Derivatives of this compound are valuable substrates for MCRs. For instance, the terminal chlorine can be converted into a functional group that is active in MCRs, such as an isocyanide or an azide. An azide-functionalized derivative, 2-(3-azidopropoxy)isoindoline-1,3-dione, can participate in the Ugi-azide MCR or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, allowing for the rapid assembly of complex, polyfunctional molecules incorporating the isoindoline-1,3-dione scaffold. mdpi.com

Precursor in Radical Chemistry and Photoredox Transformations

While ionic pathways dominate its reactivity, the chloropropoxy group of this compound also has potential applications in radical chemistry. The carbon-chlorine bond can be homolytically cleaved under specific conditions to generate an alkyl radical. This radical can then participate in various transformations, such as cyclizations, additions to double bonds, or cross-coupling reactions.

Modern synthetic methods, particularly visible-light photoredox catalysis, have expanded the toolkit for generating radicals under mild conditions. rsc.org In a hypothetical photoredox cycle, a photocatalyst, upon excitation by light, could reduce the C-Cl bond of this compound to generate a primary alkyl radical. This reactive intermediate could then be trapped by a suitable partner, such as an electron-deficient alkene or an aromatic ring, to form a new carbon-carbon bond. Such strategies are increasingly used for the dearomative functionalization of heterocycles like isoquinolines, suggesting potential applicability for related structures. nih.govresearchgate.net This approach opens up new avenues for incorporating the N-oxy-phthalimide propyl moiety into complex molecules through pathways not accessible via traditional ionic chemistry.

Generation of Carbon-Centered Radicals for C-C Bond Formation

The generation of carbon-centered radicals from N-alkoxyphthalimides, such as this compound, is efficiently achieved through visible-light photoredox catalysis. This modern synthetic method offers a mild and environmentally benign alternative to traditional radical initiation techniques that often require harsh reagents or high temperatures.

The process is initiated by the single-electron reduction of the N-alkoxyphthalimide derivative. A photocatalyst, upon excitation by visible light, becomes a potent reductant and transfers an electron to the phthalimide moiety. This event leads to the formation of a radical anion, which rapidly undergoes fragmentation through the cleavage of the weak N–O bond. This homolytic cleavage releases an alkoxy radical and a phthalimide anion.

The resulting 3-chloropropoxy radical is highly reactive and can undergo a subsequent intramolecular hydrogen atom transfer (HAT) to generate a more stable carbon-centered radical. In the case of the 3-chloropropoxy radical, a 1,5-HAT is plausible, where the oxygen-centered radical abstracts a hydrogen atom from the carbon skeleton, leading to the formation of a carbon-centered radical. This transformation is a key step as it shifts the reactive center from the oxygen to a carbon atom, paving the way for C-C bond formation.

Once the carbon-centered radical is formed, it can participate in a variety of C-C bond-forming reactions. For instance, it can be trapped by electron-deficient olefins in Giese-type additions or participate in cross-coupling reactions. The versatility of this method allows for the construction of complex molecular scaffolds from simple starting materials under mild conditions.

Table 1: Key Steps in Photocatalytic Generation of Carbon-Centered Radicals from N-Alkoxyphthalimides

| Step | Description | Intermediate Species |

| 1. Photoexcitation | A photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃) absorbs visible light and is excited to a higher energy state. | Excited Photocatalyst [*PC] |

| 2. Single Electron Transfer (SET) | The excited photocatalyst reduces the N-alkoxyphthalimide, forming a radical anion. | N-alkoxyphthalimide radical anion |

| 3. N-O Bond Cleavage | The radical anion fragments, cleaving the N-O bond to generate an alkoxy radical and a phthalimide anion. | Alkoxy radical, Phthalimide anion |

| 4. Hydrogen Atom Transfer (HAT) | The alkoxy radical undergoes an intramolecular HAT (e.g., 1,5-HAT) to form a more stable carbon-centered radical. | Carbon-centered radical |

| 5. C-C Bond Formation | The carbon-centered radical reacts with a suitable coupling partner (e.g., an alkene) to form a new C-C bond. | New carbon-centered radical adduct |

Participation in Tandem and Cascade Reactions

The generation of a carbon-centered radical from this compound opens up possibilities for its participation in powerful tandem and cascade reactions. These processes, where multiple bonds are formed in a single synthetic operation, are highly sought after in organic synthesis for their efficiency and ability to rapidly build molecular complexity.

A key feature of this compound is the presence of the chlorine atom. This halogen can serve as a radical acceptor or a leaving group in a subsequent step of a cascade sequence. For instance, after the initial formation of a carbon-centered radical via the photoredox/HAT sequence described above, an intramolecular cyclization could occur.

One potential cascade pathway is an atom transfer radical cyclization (ATRC). If a carbon-centered radical is generated at a suitable position on the propoxy chain, it could undergo an intramolecular addition onto a tethered unsaturated system, followed by abstraction of the chlorine atom to complete the cyclization and generate a new radical. Alternatively, the carbon-centered radical could directly displace the chlorine atom in an intramolecular substitution reaction to form a cyclic ether.

Research on similar systems, such as N-(acyloxy)phthalimides, has demonstrated their utility in visible-light-promoted tandem radical cyclizations of N-arylacrylamides to produce 3,3-dialkyl substituted oxindoles. In these reactions, a tertiary alkyl radical, generated from the N-(acyloxy)phthalimide, adds to the acrylamide, initiating a cyclization cascade. While the specific substrate is different, the underlying principle of using a phthalimide derivative as a radical precursor to trigger a cascade is directly applicable.

Table 2: Plausible Tandem/Cascade Reaction Pathways for this compound

| Pathway | Initiating Step | Key Subsequent Steps | Potential Product Type |

| Radical Cyclization via Halogen Abstraction | Generation of a carbon-centered radical on the propoxy chain. | Intramolecular 5-exo-trig cyclization onto a tethered alkene; subsequent abstraction of the chlorine atom by a radical mediator. | Substituted cyclic compounds. |

| Atom Transfer Radical Cyclization (ATRC) | Generation of a primary radical which then adds to an external alkene. | The resulting radical adduct undergoes intramolecular cyclization with the transfer of the chlorine atom. | Functionalized heterocyclic systems. |

| Radical-Polar Crossover Cascade | Formation of a carbon-centered radical. | Single-electron oxidation to a carbocation, followed by intramolecular nucleophilic attack by the chloro-substituent or another nucleophile. | Cyclic ethers or other heterocycles. |

These examples highlight the potential of this compound as a valuable building block in the design of complex tandem and cascade reactions, enabling the efficient synthesis of diverse heterocyclic structures.

Future Directions and Emerging Research Avenues in N Substituted Isoindoline 1,3 Dione Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Halogenated N-Alkoxyphthalimides

The synthesis of halogenated N-alkoxyphthalimides, including 2-(3-Chloropropoxy)isoindoline-1,3-dione, is poised for significant advancement through the adoption of innovative and sustainable practices. Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents. The future of this field lies in the development of greener, more efficient methods.

Microwave-Assisted Synthesis: This technique offers a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org The application of microwave irradiation to the synthesis of N-substituted isoindoline-1,3-diones can significantly improve the efficiency of processes such as the condensation of phthalic anhydride (B1165640) with appropriate amines or the alkylation of N-hydroxyphthalimide. semanticscholar.orgmdpi.com

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of phthalimide (B116566) derivatives. This includes the use of environmentally benign solvents, such as water or ethanol (B145695) mixtures, and the development of catalytic systems that minimize waste and energy consumption. rsc.orgresearchgate.net For instance, the synthesis of isoindoline-1,3-diones has been achieved using catalysts like SiO2-tpy-Nb in aqueous media, offering a more sustainable alternative to traditional methods. researchgate.net Furthermore, photoinduced decarboxylative chlorination mediated by halogen atom transfer presents an operationally simple and sustainable protocol for introducing chlorine into organic molecules. nih.gov

Flow Chemistry: Continuous flow synthesis is another promising avenue for the production of halogenated N-alkoxyphthalimides. This technology allows for precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The use of microreactors can enhance heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions.

| Synthetic Methodology | Key Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. semanticscholar.org | Rapid synthesis of N-alkoxyphthalimides. |

| Green Chemistry | Use of benign solvents, reduced waste, energy efficiency. rsc.orgresearchgate.net | Catalytic synthesis in aqueous media, sustainable halogenation. researchgate.netnih.gov |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Continuous production of phthalimide derivatives. |

Exploration of Underexplored Reactivity Profiles and Selective Transformations

While the synthesis of N-substituted isoindoline-1,3-diones is well-established, their full reactivity potential remains an area ripe for exploration. The presence of the halogen atom in compounds like this compound introduces a reactive site for a variety of transformations.

Nucleophilic Substitution: The chlorine atom in the propoxy chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This opens up pathways to novel derivatives with tailored properties. Future research will likely focus on developing highly selective substitution reactions that proceed under mild conditions.

Radical Reactions: N-alkoxyphthalimides can serve as precursors to alkoxy radicals upon single-electron reduction. researchgate.net This reactivity can be harnessed for various synthetic transformations, including hydrogen atom transfer (HAT) processes and β-scission reactions. researchgate.netresearchgate.net The development of new photoredox catalytic systems will be crucial in unlocking the full potential of these radical-mediated transformations.

Photochemical Reactivity: Phthalimide derivatives are known to undergo photochemical reactions, often initiated by photoinduced electron transfer (PET). rsc.org The substituents on the phthalimide ring can significantly influence the photophysical and photochemical pathways. rsc.org Further investigation into the photochemical behavior of halogenated N-alkoxyphthalimides could lead to novel light-driven synthetic applications.

Ring-Opening Reactions: The isoindoline-1,3-dione ring itself can be a target for selective transformations. While challenging, the development of methodologies for the controlled ring-opening of these structures would provide access to a diverse array of open-chain compounds with unique functionalities. semanticscholar.orgnih.gov

Advanced Computational Modeling for De Novo Design and Reaction Pathway Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. For N-substituted isoindoline-1,3-diones, these methods hold immense promise for accelerating the discovery and development of new compounds and reactions.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. semanticscholar.orgnih.gov For halogenated N-alkoxyphthalimides, DFT can be employed to:

Predict the most stable conformations of the molecule.

Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to understand reactivity.

Model reaction pathways and determine the activation energies of key steps, thereby predicting the feasibility of a proposed transformation. researchgate.net

Simulate spectroscopic data (e.g., IR, NMR) to aid in the characterization of new compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or other properties. rsc.orgnih.gov For N-substituted isoindoline-1,3-diones, QSAR can be a powerful tool for:

Identifying the key structural features that contribute to a desired property.

Designing new molecules with enhanced activity by optimizing these features.

Predicting the properties of yet-to-be-synthesized compounds, thus prioritizing synthetic efforts.

De Novo Design: By combining computational modeling with machine learning algorithms, it is becoming possible to design novel molecules with specific desired properties from scratch. researchgate.net This "de novo" design approach can be applied to the development of new N-substituted isoindoline-1,3-diones for specific applications, such as new materials or biologically active compounds.

| Computational Method | Application in Isoindoline-1,3-dione Chemistry |

| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and reaction pathways. semanticscholar.orgnih.govresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Identification of structure-property relationships for rational design. rsc.orgnih.gov |

| De Novo Design | In silico creation of novel molecules with targeted functionalities. researchgate.net |

Applications in Materials Science as Synthetic Building Blocks (e.g., polymers, dyes)

The unique structural and electronic properties of N-substituted isoindoline-1,3-diones make them attractive building blocks for the synthesis of advanced materials. The presence of a reactive handle, such as the chloro-group in this compound, further enhances their utility in polymer and materials chemistry.

Polymers: The phthalimide moiety can be incorporated into polymer backbones to impart desirable properties such as thermal stability, mechanical strength, and specific electronic characteristics.

Polymers of Intrinsic Microporosity (PIMs): Phthalimide-based monomers are used in the synthesis of PIMs, which are materials with high free volume and surface area, making them promising for applications in gas separation and storage. researchgate.netrsc.org The rigidity of the phthalimide unit contributes to the formation of the microporous structure.

High-Performance Polymers: The thermal stability of the phthalimide ring makes it a valuable component in high-performance polymers that can withstand extreme temperatures and harsh chemical environments.

Dyes and Pigments: The isoindoline-1,3-dione core is a known chromophore, and derivatives of this scaffold have been explored for use as dyes and pigments. researchgate.net The electronic properties of the molecule can be tuned by modifying the N-substituent, allowing for the design of materials with specific colors and photophysical properties.

Electrochromic Materials: Phthalimide derivatives are being investigated for their potential in electrochromic materials, which change color in response to an electrical potential. mdpi.comambeed.com The ability to undergo reversible redox reactions makes them suitable candidates for applications in smart windows, displays, and sensors.

The future of N-substituted isoindoline-1,3-dione chemistry is bright, with ongoing research promising to deliver significant advancements in synthetic methodology, our understanding of reactivity, and the development of novel materials with tailored functionalities. The compound this compound stands as a representative of this versatile class of molecules, with its full potential yet to be unlocked.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Chloropropoxy)isoindoline-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution of phthalimide derivatives with 3-chloropropanol. A common approach involves using epoxide intermediates (e.g., 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione) reacted with amines or alcohols under basic catalysis. For example:

- Epoxide ring-opening : React 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with 3-chloropropanol in n-propanol using pyridine as a catalyst .

- Yield optimization : Adjust reaction time, temperature, and stoichiometry. In analogous syntheses, yields ranged from 26% to 37% depending on substituent reactivity .

| Key Parameters | Typical Range |

|---|---|

| Temperature | 80–90°C |

| Reaction Time | 12–24 hours |

| Catalyst | Pyridine or DBU |

| Solvent | n-Propanol or DMF |

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Structural validation employs:

- NMR Spectroscopy : Analyze and NMR spectra for characteristic shifts (e.g., phthalimide carbonyls at ~170 ppm, chloropropoxy protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., isoindoline-dione C=O bonds ~1.21 Å, C-Cl bond ~1.79 Å) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 284.04 for CHClNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for isoindoline-1,3-dione derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. neuroprotective effects) arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF) enhance lipophilicity and membrane permeability, altering activity profiles .

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobials, IC for enzyme inhibition) and validate against controls. For example, anti-Alzheimer derivatives in showed varying acetylcholinesterase inhibition due to aryl group bulkiness .

- Computational Validation : Perform molecular docking to predict binding affinities (e.g., 15-lipoxygenase-1 inhibition in ) .

Q. What strategies improve the synthetic yield of this compound derivatives with complex substituents?

Methodological Answer:

- Catalyst Screening : Use organocatalysts like DMAP or transition metals (e.g., Pd for cross-coupling) to enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >80% .

- Purification Techniques : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity products .

Q. How do researchers design isoindoline-1,3-dione derivatives for targeted biological applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the alkoxy chain length (e.g., 3-chloropropoxy vs. benzyloxy) to balance solubility and target engagement. For instance, trifluoromethylbenzyl derivatives in showed enhanced stability in metabolic assays .

- Bioisosteric Replacement : Replace chlorine with bromine or iodine to probe halogen bonding interactions (e.g., for brominated analogs) .

- PROTAC Integration : Conjugate the core with E3 ligase ligands (e.g., thalidomide derivatives in ) for targeted protein degradation .

Data Contradiction Analysis

Q. Why do similar synthetic routes for isoindoline-1,3-dione derivatives yield inconsistent results?

Methodological Answer: Variations arise from:

- Steric Hindrance : Bulky substituents (e.g., 2,4-dichlorobenzyl in ) reduce nucleophilic attack efficiency, lowering yields to ~31% .

- Side Reactions : Competing pathways (e.g., epoxide polymerization or hydrolysis) require anhydrous conditions and inert atmospheres .

- Scale-Up Challenges : Pilot-scale reactions often show reduced yields due to heat transfer limitations (e.g., 76% yield at 10 g scale vs. 90% at 1 g scale) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.